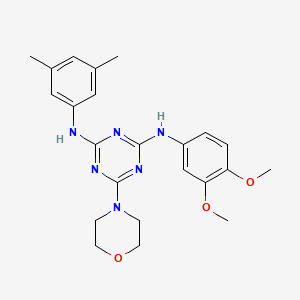
N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound with significant biological activity. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent scientific findings.
Chemical Structure and Synthesis
The compound features a triazine core substituted with dimethoxy and dimethylphenyl groups along with a morpholino moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Triazine Core : Synthesized via cyclization reactions involving cyanuric chloride.
- Substitution Reactions : Dimethylphenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution.
- Morpholino Group Addition : Achieved via nucleophilic substitution using morpholine.
- Hydrochloride Salt Formation : Enhances solubility for experimental applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases .
- Receptor Binding : The compound can bind to central nervous system (CNS) receptors, including serotonin and adenosine receptors, which may influence neurotransmission and neuroprotection .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
- In Vivo Efficacy : Animal studies have shown that this compound effectively reduces tumor growth in xenograft models .
CNS Activity
The compound's interaction with CNS receptors suggests potential applications in treating neurological disorders:
- Neuroprotective Effects : By modulating neurotransmitter systems, it may provide therapeutic benefits in conditions such as anxiety or depression .
Data Summary
| Biological Activity | Target Enzymes/Receptors | Observed Effects |
|---|---|---|
| Anticancer | DNA topoisomerase IIα | Induces apoptosis |
| Carbonic anhydrases | Inhibits tumor growth | |
| CNS Modulation | Serotonin receptors | Potential neuroprotective effects |
| Adenosine receptors | Modulates neurotransmission |
Case Studies
- Study on Antitumor Activity :
- CNS Interaction Study :
Propiedades
IUPAC Name |
4-N-(3,4-dimethoxyphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-11-16(2)13-18(12-15)25-22-26-21(27-23(28-22)29-7-9-32-10-8-29)24-17-5-6-19(30-3)20(14-17)31-4/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITCQLAFBRTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














